(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is a compound with the molecular formula and a molecular weight of 193.67 g/mol. This compound falls under the classification of piperidine derivatives, which are important in medicinal chemistry due to their role in various biological processes and drug design . It is primarily utilized in research settings, often characterized by a purity of approximately 95%.
The synthesis of (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride typically involves the reaction of piperidine with methyl acetate in the presence of hydrochloric acid. This process may include several steps such as:
The synthesis can be optimized through variations in temperature, solvent choice, and reaction time to enhance yield and purity. Techniques such as chromatography may be employed for purification purposes.
The molecular structure of (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride can be represented as follows:
The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, connected to an acetate group .
The compound has a melting point that typically ranges around 200 °C, although specific conditions can affect this property .
(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride can participate in various chemical reactions typical for piperidine derivatives:
These reactions are often facilitated by adjusting pH levels and temperatures to optimize reaction rates and yields.
The primary mechanism of action for (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. By inhibiting this enzyme, the compound enhances cholinergic signaling, which is crucial for various neurological functions .
Studies indicate that environmental factors such as temperature and pH can significantly influence the stability and efficacy of this compound. It is generally stable under standard laboratory conditions but may degrade under extreme conditions.
Relevant safety data indicates that it may cause irritation upon contact with skin or eyes, necessitating proper handling precautions .
(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride serves various scientific purposes:
This compound exemplifies the utility of piperidine derivatives in both academic research and industrial applications, underpinning their significance in the field of medicinal chemistry.
Chiral resolution remains a cornerstone industrial method for obtaining enantiomerically pure (R)-Methyl 2-(piperidin-3-yl)acetate hydrochloride from racemic mixtures. This process leverages the formation of diastereomeric salts through reaction with enantiopure chiral acids, exploiting differential crystallization behaviors for separation.
The most prevalent technique involves diastereomeric salt crystallization using resolving agents like (S)-mandelic acid, O,O'-dibenzoyltartaric acid (DBTA), or O,O'-di-p-toluoyltartaric acid (DPTTA). These acids form distinct crystalline complexes with the (R)-enantiomer due to divergent lattice energies and solubility profiles. Industrial protocols typically dissolve the racemic mixture and resolving agent in solvents like toluene-methanol (e.g., 4:1 v/v) under reflux, followed by controlled cooling to crystallize the less soluble (R)-enantiomer salt complex. Subsequent alkaline liberation (using NaOH) and acidification (with HCl) yield the target hydrochloride salt in >99% enantiomeric excess (ee) [6].
A significant innovation is the Dutch Resolution approach, which employs families of structurally related resolving agents (e.g., tartrate derivatives). This technique enhances crystallization efficiency and predictability by preventing the formation of solid solutions. For piperidine derivatives, mixtures of DBTA, DPTTA, and 2-phenoxypropionic acid demonstrate synergistic effects, achieving resolution efficiencies (S-values) up to 0.74—comparable to industrial-scale resolutions of amphetamines [7].
Recycling strategies like Resolution-Racemization-Recycle (RRR) address the inherent 50% yield limitation of classical resolution. After isolating the (R)-salt, the mother liquor undergoes epimerization (e.g., using HCl in toluene at 80°C) to regenerate the racemate for subsequent resolution cycles. This boosts overall yields to >80% while minimizing waste .
Table 1: Performance of Chiral Resolving Agents for (R)-Piperidine Acetate Derivatives
Resolving Agent | Solvent System | Crystallization Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
(S)-Mandelic acid | Toluene/Methanol | 0–5 | 99.2 | 42 |
O,O'-Dibenzoyltartaric acid | Ethanol/Water | 25 | 98.5 | 38 |
Dutch Mix (DBTA/DPTTA) | i-PrOH | 20 | 99.0 | 45 |
While less developed for piperidine acetates than resolution, catalytic asymmetric synthesis offers atom-economic routes to the (R)-enantiomer. Key strategies leverage chiral transition metal complexes to install stereocenters with high fidelity.
Enantioselective hydrogenation of prochiral enamide precursors using Rh(I) or Ru(II) catalysts with chiral phosphine ligands (e.g., BINAP, DuPhos) achieves up to 92% ee. For example, hydrogenation of methyl 2-(pyridin-3-yl)acetate derivatives under 50 bar H₂ in methanol with [Ru((R)-BINAP)(benzene)Cl]Cl affords the saturated piperidine with dr >20:1. Critical to success is substrate engineering: the enamide nitrogen must be protected as a benzoyl or acetyl group to coordinate the metal center, while ester groups remain unprotected to avoid steric hindrance [8].
Pd-catalyzed asymmetric allylic alkylation (AAA) constructs the C3 stereocenter via nucleophilic attack on π-allyl intermediates. Chiral Pd complexes with Trost ligands (e.g., (R,R)-DPPBA) catalyze the addition of malonate anions to N-protected 3-bromopiperidines, yielding quaternary stereocenters with 90% ee. Subsequent decarboxylation and ester reduction deliver the target molecule. However, competing elimination reactions necessitate precise control of base stoichiometry (e.g., BSA/KOAc) and anhydrous conditions [8].
Chiral auxiliary approaches indirectly exploit metal catalysis. Evans’ oxazolidinones or Oppolzer’s sultams direct stereoselective alkylation at C3. After enolization with LiHMDS, alkyl halides (e.g., methyl bromoacetate) attack the si-face to install the acetate side chain with >98% de. Auxiliary removal via hydrolysis or hydrogenolysis (Pd/C, H₂) then furnishes the enantiopure (R)-piperidine. Though reliable, this route requires stoichiometric auxiliaries and additional synthetic steps [8].
Table 2: Metal-Catalyzed Asymmetric Routes to (R)-Piperidine Acetates
Method | Catalyst System | Key Conditions | ee (%) | Limitations |
---|---|---|---|---|
Rh-catalyzed hydrogenation | [Rh((R,R)-DuPhos)(COD)]⁺ | 50 bar H₂, MeOH, 50°C | 92 | Sensitive to N-protection |
Pd-AAA | Pd₂(dba)₃/(R,R)-DPPBA | Dimethyl malonate, THF | 90 | Allylic elimination side products |
Chiral auxiliary alkylation | (S)-4-Benzyloxazolidinone | n-Bu₂BOTf, i-Pr₂NEt | >98 | Stoichiometric auxiliary required |
Biocatalysis enables sustainable, high-precision synthesis of (R)-Methyl 2-(piperidin-3-yl)acetate hydrochloride under mild conditions, leveraging enzymes’ innate stereoselectivity. Two primary strategies dominate: kinetic resolution and asymmetric reductive amination.
Lipase-mediated kinetic resolution of racemic ester precursors uses hydrolytic enzymes like Candida antarctica Lipase B (CAL-B) or Pseudomonas fluorescens Lipase (PFL). CAL-B immobilized on acrylic resin selectively hydrolyzes the (S)-enantiomer of methyl 2-(1-phenethylpiperidin-3-yl)acetate in biphasic systems (phosphate buffer/t-BuOMe), leaving the (R)-ester intact with 98% ee. The hydrolyzed (S)-acid undergoes facile removal via basic extraction. Scale-up to 100-g batches demonstrates robustness, though theoretical yield remains capped at 50%. Dynamic kinetic resolution (DKR) circumvents this using combined enzyme-metal catalyst systems. For example, CAL-B with Shvo’s ruthenium catalyst racemizes the unreacted ester in situ via dehydrogenation/rehydrogenation, enabling >95% yield and 99% ee of the (R)-product [5].
Imine reductases (IREDs) and amine dehydrogenases (AmDHs) catalyze asymmetric reductive amination of prochiral ketones. 3-Oxopiperidinyl acetate undergoes NADPH-dependent reduction by (R)-selective IREDs (e.g., IR-47 from Streptomyces aurantiacus), directly affording the (R)-amine with >99% ee. Co-factor regeneration employs glucose dehydrogenase (GDH) or isopropanol. Engineered whole-cell biocatalysts expressing IRED and GDH in E. coli convert 50 g/L ketone substrate with 95% yield, eliminating exogenous co-factor requirements [5].
Transaminases (TAs) offer an alternative route but face equilibrium constraints. (R)-selective ω-TAs (e.g., from Aspergillus terreus) convert 3-ketopiperidinyl acetate using isopropylamine as amine donor. To shift equilibrium, the co-product acetone is removed via reduced-pressure distillation or enzymatic scavenging. Recent advances use cascade reactions with lactate dehydrogenase to deplete pyruvate, achieving 85% conversion at 100 mM substrate concentration [5].
Table 3: Biocatalytic Systems for (R)-Enantiomer Synthesis
Enzyme Class | Source Organism | Reaction | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|
Lipase B (DKR) | Candida antarctica | Hydrolysis of racemic ester | 99 | 0.8 |
Imine reductase | Streptomyces aurantiacus | Reductive amination of ketoester | >99 | 1.2 |
ω-Transaminase | Aspergillus terreus | Amination of ketoester | 97 | 0.5 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7